3-Methoxy-1,3,5(10),15-estratetren-17beta-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

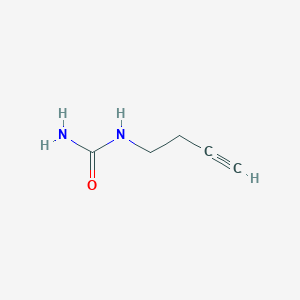

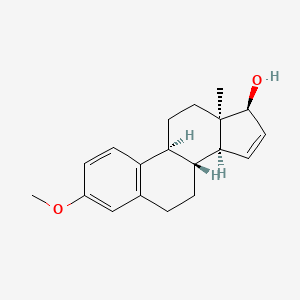

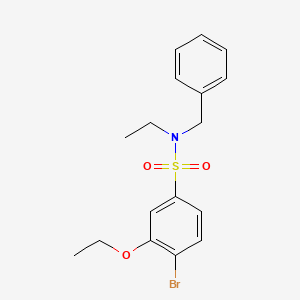

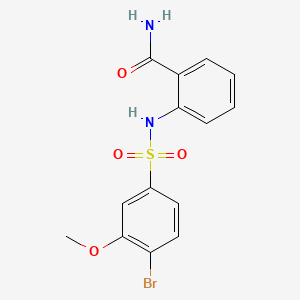

“3-Methoxy-1,3,5(10),15-estratetren-17beta-ol” is a chemical compound with the molecular formula C19H26O2 . It is also known by other names such as Estra-1,3,5(10)-trien-17β-ol, 3-methoxy-; Estradiol 3-methyl ether; 17β-Estradiol 3-methyl ether; 3-Methoxy-estra-1,3,5(10)-triene-17-β-ol; 3-Methoxyestra-1,3,5(10)-trien-17-β-ol; 3-Methoxyoestradiol; Oestradiol 3-methyl ether .

Synthesis Analysis

The synthesis of “3-Methoxy-1,3,5(10),15-estratetren-17beta-ol” involves a process called transfer hydrogenation. In this process, chiral Ru catalysts are used to perform the regiospecific transfer hydrogenation of 3-methoxy- and 3-benzyloxy- (Z)16-hydroxymethylidene-13α-estra-1,3,5(10)-trien-17-ones to 3-methoxy- and 3-benzyloxy-16-hydroxymethyl-13α-estra-1,3,5(10)-trien-17-one diastereomers .Molecular Structure Analysis

The molecular structure of “3-Methoxy-1,3,5(10),15-estratetren-17beta-ol” is represented by the IUPAC Standard InChI: InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13 (21-2)11-12 (14)3-5-16 (15)17 (19)7-8-18 (19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of “3-Methoxy-1,3,5(10),15-estratetren-17beta-ol” is 286.4085 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

Stereoselective Synthesis

The compound has been used in the improved stereoselective synthesis of 3-methoxy- and 3-benzyloxy-16-hydroxymethyl-13α-estra-1,3,5 (10)-trien-17-ol isomers by transfer hydrogenation using chiral Ru catalysts . The Noyori-type (1S,2S)- and (1R,2R)-N-(para-tosyl)-1,2-diphenylethylene-1,2-diamine ligands complexed with ruthenium have been found to be effective catalysts for the regiospecific transfer hydrogenation .

Production of Diastereomers

The compound has been used in the production of diastereomers. The expected 16β,17β stereoisomers and 16β,17α isomers were obtained in almost equal amounts .

Hydroxymethylation of Steroids

Hydroxymethylation of steroids at the C-16 position greatly affects their chemical and biological properties and enhances their hydrophilic character . The compound has been used in the preparation of steroid analogues with inverted configurations at the stereogenic centers .

Photosynthetic Tetrapyrroles

The compound has been used in the synthesis of photosynthetic tetrapyrroles. The photosynthetic tetrapyrroles share a common structural feature comprised of a β-ketoester motif embedded in an exocyclic ring (ring E) . As part of a total synthesis program aimed at preparing native structures and analogues, 3-(3-methoxy-1,3-dioxopropyl)pyrrole was sought .

Synthesis of Chlorophylls and Bacteriochlorophylls

The compound has been used in the synthesis of chlorophylls and bacteriochlorophylls . A long-term objective is to gain the capacity to create chlorophylls and bacteriochlorophylls and analogues thereof by facile de novo means for diverse studies across the photosynthetic sciences .

Synthesis of Analogues of Ring C and the External Framework of Ring E

The compound has been used in the synthesis of analogues of ring C and the external framework of ring E . The pyrrole is a precursor to analogues of ring C and the external framework of ring E .

特性

IUPAC Name |

(8R,9S,13R,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-8,11,15-18,20H,3,5,9-10H2,1-2H3/t15-,16-,17+,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAECVEVIXKMEOP-ZSXDVEMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@H]([C@@H]1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1,3,5(10),15-estratetren-17beta-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-tert-butyl-2-pentoxyphenyl)sulfonylamino]benzamide](/img/no-structure.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1173882.png)